molecular formula C14H10ClNO2 B3024644 4-chloro-N-(3-formylphenyl)benzamide CAS No. 721409-05-8

4-chloro-N-(3-formylphenyl)benzamide

Cat. No.: B3024644
CAS No.: 721409-05-8
M. Wt: 259.69 g/mol
InChI Key: IFPKRANDHTYRSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-formylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-aminobenzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-formylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-chloro-N-(3-formylphenyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-N-(3-formylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-12-6-4-11(5-7-12)14(18)16-13-3-1-2-10(8-13)9-17/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPKRANDHTYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368306
Record name 4-Chloro-N-(3-formyl-phenyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721409-05-8
Record name 4-Chloro-N-(3-formyl-phenyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-chloro-N-(3-[1,3]dioxolan-2-yl-phenyl)-benzamide (14.33 g, 47.2 mmol) in 1,4-dioxane (120 mL) is treated with 1N aq. HCl (120 mL) at RT for 1 h then at 60° C. for 30 min. The reaction mixture is cooled down to RT and diluted with ethyl acetate (100 mL). The organic phase is separated and the aqueous phase is extracted twice with ethyl acetate (100 mL). The combined organic phases are washed with brine (200 mL) and dried over MgSO4. After evaporation of the organic solvents the residue is triturated with diethyl ether to give the title compound (10.34 g, 84%) as a beige powder; LC-MS B: tR=0.83 min; [M+H]+=259.82.
Name
4-chloro-N-(3-[1,3]dioxolan-2-yl-phenyl)-benzamide
Quantity
14.33 g
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120 mL
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reactant
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120 mL
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100 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods III

Procedure details

to a solution of 242 mg of 3-aminobenzaldehyde (2 mmoles) and 250 μl of 4-chlorobenzoyl chloride (2 mmoles) in 5 ml of DMF is added 700 μl of DIEA (4 mmoles). The reaction is irradiated in under microwaves at 110° C. for 10 minutes. The precipitate formed is filtrated and washed with methanol. 670 mg of 4-Chloro-N-(3-formyl-phenyl)-benzamide are isolated as a white solid (yield=85%). Analytical LC/MS method A: ([M+H]+): 260
Quantity
242 mg
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reactant
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250 μL
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700 μL
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5 mL
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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